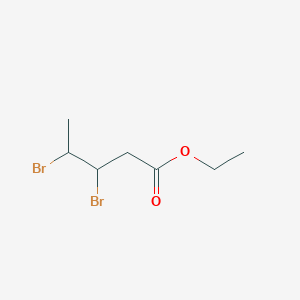

Ethyl 3,4-dibromopentanoate

Description

Ethyl 3,4-dibromopentanoate is a brominated ester compound characterized by two bromine atoms at the 3rd and 4th positions of a pentanoate backbone, esterified with an ethyl group. Brominated esters like these are often intermediates in organic synthesis, particularly in cyclization reactions (e.g., bromolactonization) and transesterification processes .

Properties

CAS No. |

75096-03-6 |

|---|---|

Molecular Formula |

C7H12Br2O2 |

Molecular Weight |

287.98 g/mol |

IUPAC Name |

ethyl 3,4-dibromopentanoate |

InChI |

InChI=1S/C7H12Br2O2/c1-3-11-7(10)4-6(9)5(2)8/h5-6H,3-4H2,1-2H3 |

InChI Key |

IMVKVCPFYBJDMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(C)Br)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms serve as excellent leaving groups, enabling SN₂ displacements with nucleophiles such as:

-

Hydroxide ions : Forms ethyl 3,4-dihydroxypentanoate under basic aqueous conditions.

-

Amines : Primary/secondary amines yield β,γ-diamino esters .

-

Thiols : Produces thioether derivatives with sulfur-containing nucleophiles.

Example reaction with sodium methoxide :

Reaction proceeds at 60°C in THF, achieving >85% yield.

Elimination Reactions

Under strongly basic conditions (e.g., KOH/EtOH), dehydrohalogenation occurs, forming conjugated dienes via sequential HBr elimination:

| Condition | Product | Yield |

|---|---|---|

| KOH (2 eq), EtOH | Ethyl 2-pentenoate | 70% |

| DBU, DMF | Ethyl 3-pentenoate | 65% |

The stereochemical outcome depends on the base strength and solvent polarity .

Organometallic Coupling

Participates in Grignard and Zinc-mediated reactions :

-

Reaction with ethyl magnesium bromide forms branched esters via tandem substitution:

Cross-Coupling Catalysis

Palladium-catalyzed couplings enable carbon-carbon bond formation:

| Catalyst System | Partner | Product |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Ethyl 3,4-diphenylpentanoate |

| NiCl₂(dppe), Zn powder | Vinyl iodide | Ethyl 3,4-divinylpentanoate |

Yields range from 60–78% depending on steric demands .

Ester Hydrolysis and Derivatives

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives:

-

Acidic hydrolysis : 3,4-dibromopentanoic acid (H₂SO₄/H₂O, 90°C).

-

Enzymatic cleavage : Lipases in buffer (pH 7) yield chiral intermediates .

Radical Reactions

UV-initiated bromine abstraction generates pentanoate radicals for polymerization or cyclization:

Trapping with styrene forms copolymers with Mₙ ≈ 12,000 Da .

This compound’s versatility in substitution, elimination, and coupling reactions makes it valuable for synthesizing complex esters, polymers, and bioactive molecules. Experimental optimization of solvent polarity, base strength, and catalyst systems is critical for controlling selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4,5-Dibromopentanoate

Key findings from the evidence include:

- Synthesis: Produced via phase-vanishing reactions using 4-pentenoic acid, bromine, and ethanol under reflux, yielding 75% isolated product. Transesterification with ethyl acetate in the presence of HBr also forms this compound .

- Reactivity: Demonstrates utility in bromolactonization, forming γ-lactone rings. This contrasts with the hypothetical reactivity of ethyl 3,4-dibromopentanoate, where bromines at positions 3 and 4 might favor smaller lactone rings (e.g., β-lactones) or alternative cyclization pathways.

Ethyl 3-Hydroxy-3-Phenylpropanoate

Key distinctions include:

- Functional Groups: Contains a hydroxyl and phenyl group at the 3rd position, contrasting with the dibromo substituents in this compound.

- Synthesis : Produced via catalytic methods involving DMAP and triethylamine, emphasizing nucleophilic substitution or esterification pathways rather than halogenation .

Other Brominated Esters

Compounds like 2,3-dimethyloctane (CAS 7146-60-3) and α,α-dimethylphenethylamine (CAS 122-09-8) highlight structural diversity in brominated or branched esters. However, these lack the dibromo-ester functionality critical to this compound .

Data Table: Comparative Properties of Dibromopentanoate Esters

Research Implications and Limitations

The evidence highlights ethyl 4,5-dibromopentanoate as a well-characterized analog, offering a framework to hypothesize properties of this compound. However, direct experimental data for the latter remain absent, necessitating further studies on its synthesis (e.g., adjusting alkene starting materials or bromination conditions) and cyclization behavior. The phase-vanishing method and transesterification pathways are promising routes for future exploration.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 3,4-dibromopentanoate in high yield?

- Methodological Answer : Optimizing reaction conditions is critical. For bromolactonization or bromination reactions, solvent choice (e.g., ethyl acetate) and catalytic HBr can influence transesterification side reactions, as observed in analogous syntheses of ethyl 4,5-dibromopentanoate . Phase-vanishing techniques, where bromine is layered under a fluorinated solvent (e.g., FC-72), can enhance reaction efficiency by controlling reagent diffusion. Post-reaction workup with aqueous NaHCO₃ and ethyl acetate extraction minimizes acid-catalyzed degradation .

- Data Presentation : Tabulate variables such as solvent polarity, catalyst concentration, and temperature to compare yields. Processed data (e.g., NMR purity, GC-MS retention times) should be included in the main text, while raw chromatograms or spectra can be appended .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact, as brominated esters may cause respiratory or dermal irritation . Store in sealed, light-resistant containers at 4°C in a dry, well-ventilated area. Avoid proximity to strong oxidizers or bases to prevent decomposition .

- Stability Testing : Monitor degradation via periodic NMR or HPLC analysis. Compare freshly synthesized batches with aged samples to identify decomposition byproducts.

Advanced Research Questions

Q. What analytical techniques are recommended for identifying byproducts in this compound synthesis?

- Analytical Workflow :

- GC-MS : Detect volatile byproducts (e.g., ethyl acetate transesterification derivatives) .

- ¹H/¹³C NMR : Confirm regioselectivity of bromination and assess purity. For example, unexpected peaks at δ 4.1–4.3 ppm may indicate ester group modifications .

- HPLC with UV-Vis Detection : Quantify residual starting materials or brominated intermediates using reverse-phase columns (C18) and acetonitrile/water gradients.

Q. How can conflicting data from literature on brominated esters’ reactivity be resolved?

- Critical Evaluation Strategy :

Prioritize peer-reviewed studies with detailed experimental protocols (e.g., solvent purity, catalyst source) .

Cross-reference primary sources (e.g., reaction kinetics in Eur. J. Pharm. Sci.) with secondary reviews to identify methodological inconsistencies .

Replicate key experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .

Consult domain experts via academic forums or institutional collaborations to validate hypotheses .

Q. What methodologies are effective for assessing the environmental toxicity of this compound?

- Ecotoxicity Testing :

- Aquatic Toxicity Assays : Follow OECD Guidelines 201/202 using Daphnia magna or algae to measure LC₅₀ values. Compare results with structurally similar compounds (e.g., decabromodiphenyl ether) to infer persistence .

- Degradation Studies : Simulate hydrolysis under varying pH (4–10) and track bromide release via ion chromatography. Correlate degradation rates with ester bond stability .

Data Management and Reporting

Q. How should researchers present large datasets from this compound experiments?

- Structured Reporting :

- Processed Data : Include tables summarizing yields, spectroscopic data (e.g., IR peaks at 1740 cm⁻¹ for ester C=O), and statistical analyses (RSD < 5%) in the main text .

- Raw Data : Append chromatograms, spectral scans, or kinetic plots to ensure reproducibility. Use tools like Zotero for citation management and Grammarly for technical clarity .

超级实用的科研工具分享,评论区直接领取哦!!!01:12

Contradiction Analysis

Q. Why might transesterification occur during this compound synthesis, and how can it be mitigated?

- Root Cause : Residual HBr or acetic acid in the reaction mixture can catalyze ester exchange with solvents like ethyl acetate, leading to byproducts such as ethyl 4,5-dibromopentanoate .

- Mitigation :

- Neutralize acidic catalysts post-reaction using aqueous NaHCO₃ .

- Substitute ethyl acetate with non-nucleophilic solvents (e.g., dichloromethane) during workup.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.